5-Cyclopropyl-1,2,4-oxadiazol-3-amine
Overview
Description
5-Cyclopropyl-1,2,4-oxadiazol-3-amine is a chemical compound with the molecular formula C5H7N3O . It is a type of heterocyclic compound, which are widely used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, such as 5-Cyclopropyl-1,2,4-oxadiazol-3-amine, often involves the cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . Another approach involves the reaction of 2,2-difluoro-1-phenylcyclopropane carbohydrazide and various isothiocyanates in the presence of graphene oxide .Molecular Structure Analysis
The molecular structure of 5-Cyclopropyl-1,2,4-oxadiazol-3-amine can be represented by the SMILES stringC1CC1C2=NC(=NO2)N
. The InChI representation is InChI=1S/C5H7N3O/c7-3-5-8-4(6)9-5/h3H,1-2H2,(H2,6,8)
.
Scientific Research Applications
Anti-Infective Agents
1,2,4-Oxadiazoles have been synthesized as anti-infective agents with activities against bacterial, viral, and leishmanial infections. The compound “5-Cyclopropyl-1,2,4-oxadiazol-3-amine” could potentially be explored for similar applications due to its structural similarity to other 1,2,4-oxadiazoles .
Antifungal Activity
These compounds have also shown promise in antifungal applications. They have been tested against various fungi like Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani, which suggests that “5-Cyclopropyl-1,2,4-oxadiazol-3-amine” might also possess antifungal properties .
High-Energy Materials
The high positive enthalpy of formation and high density of oxadiazoles make them suitable for the synthesis of high-energy and explosive materials. This could be an area of application for “5-Cyclopropyl-1,2,4-oxadiazol-3-amine” in scientific research .
Agricultural Biological Activities
1,2,4-Oxadiazole derivatives exhibit a broad spectrum of agricultural biological activities and could be used in the development of efficient and low-risk chemical pesticides. This suggests a potential application in plant disease management for "5-Cyclopropyl-1,2,4-oxadiazol-3-amine" .
Pharmaceutical Applications
Synthetic methods that convert organic compounds into 1,2,4-oxadiazoles at ambient temperature are used for the preparation of pharmaceutically important molecules. “5-Cyclopropyl-1,2,4-oxadiazol-3-amine” could be utilized in the synthesis of new pharmaceuticals .
Safety and Hazards
Future Directions
The future directions for research on 5-Cyclopropyl-1,2,4-oxadiazol-3-amine and similar compounds could involve further exploration of their anticancer potential . Additionally, the development of a one-pot synthesis-functionalization strategy for accessing 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids could streamline the synthesis process .
Mechanism of Action
Target of Action
Oxadiazole derivatives are known to interact with a variety of biological targets, contributing to their diverse range of activities .
Mode of Action
It is known that 1,2,4-oxadiazoles can interact with their targets through hydrogen bonding interactions . The presence of nitrogen and oxygen in the oxadiazole ring makes it a good hydrogen bond acceptor .
Biochemical Pathways
Oxadiazole derivatives have been found to impact a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Oxadiazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antiviral, anti-leishmanial, and other activities .
properties
IUPAC Name |
5-cyclopropyl-1,2,4-oxadiazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-5-7-4(9-8-5)3-1-2-3/h3H,1-2H2,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSZRALIDGBNES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679763 | |
Record name | 5-Cyclopropyl-1,2,4-oxadiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
868696-42-8 | |
Record name | 5-Cyclopropyl-1,2,4-oxadiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-CYCLOPROPYL-1,2,4-OXADIAZOL-3-AMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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